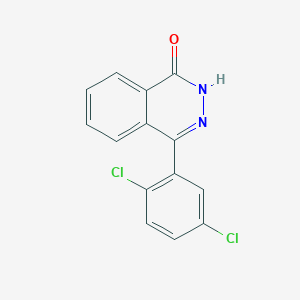

4-(2,5-Dichlorophenyl)-1,2-dihydrophthalazin-1-one

Description

4-(2,5-Dichlorophenyl)-1,2-dihydrophthalazin-1-one is a heterocyclic compound featuring a phthalazinone core substituted with a 2,5-dichlorophenyl group. With a molecular weight of 258.23 g/mol (calculated from its molecular formula C₁₄H₈Cl₂N₂O), it is structurally characterized by its fused bicyclic aromatic system and electron-withdrawing chlorine substituents. The compound has been cataloged under CAS identifiers such as EN300-18827, EN300-18829, and EN300-18832 .

Properties

IUPAC Name |

4-(2,5-dichlorophenyl)-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O/c15-8-5-6-12(16)11(7-8)13-9-3-1-2-4-10(9)14(19)18-17-13/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOFTPKAYJIIEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,5-Dichlorophenyl)-1,2-dihydrophthalazin-1-one is a synthetic organic compound belonging to the phthalazinone class. Its unique structure, characterized by a dichlorophenyl group and a dihydrophthalazinone framework, suggests potential biological activity that merits detailed exploration. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H7Cl2N2O

- Molecular Weight : 232.08 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various physiological processes. The presence of the dichlorophenyl group enhances its lipophilicity, potentially facilitating membrane penetration and interaction with intracellular targets.

Biological Activity Overview

Research indicates that compounds within the phthalazinone class exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that phthalazinones can inhibit bacterial growth through interference with bacterial metabolism.

- Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in tumor cells.

- Neuroprotective Effects : Investigations into neuroinflammation have indicated that similar compounds may protect dopaminergic neurons from inflammatory damage.

Data Table: Biological Activities of Phthalazinones

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial properties of phthalazinones demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Anticancer Potential

In vitro assays revealed that the compound could reduce the viability of various cancer cell lines. It was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase.

Case Study 3: Neuroprotective Mechanisms

Research on neuroinflammatory models indicated that phthalazinone derivatives could mitigate the effects of neuroinflammation by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications for neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(2,5-Difluorophenyl)-1,2-dihydrophthalazin-1-one

- Molecular Formula : C₁₄H₈F₂N₂O

- Molecular Weight : 198.22 g/mol

- Key Differences: Substituents: Fluorine atoms replace chlorine at the 2,5-positions of the phenyl ring. Electron Effects: Fluorine’s smaller atomic radius and stronger electronegativity may reduce steric hindrance and alter electronic distribution compared to chlorine.

Potassium 2-[(2,5-Dichlorophenyl)sulfanyl]acetate

- Molecular Formula : C₈H₅Cl₂KO₂S

- The potassium counterion improves solubility in polar solvents, contrasting with the neutral phthalazinone derivative.

- Applications: Likely used as an intermediate in organosulfur chemistry or metal coordination studies .

8-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride

- Structure: A quinoline derivative with a reactive carbonyl chloride group.

- Key Differences: The quinoline core (vs. The carbonyl chloride group confers high reactivity, making it suitable for nucleophilic acyl substitution reactions.

- Applications : Primarily serves as a synthetic intermediate for amide or ester formation .

Functional Analogues in Cosmetic Chemistry

Dichlorophenyl-containing compounds are prevalent in cosmetic colorants, as evidenced by:

CI 12480

- IUPAC Name : 4-[(2,5-Dichlorophenyl)azo]-N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide.

- CAS : 6410-40-8

- Function : Azo-based colorant with dichlorophenyl groups for stability and chromophore intensity .

- Contrast : Unlike 4-(2,5-dichlorophenyl)-1,2-dihydrophthalazin-1-one, CI 12480 is a larger, planar molecule designed for light absorption rather than heterocyclic reactivity.

Comparative Data Table

Research Implications and Limitations

- Electronic Effects : Chlorine’s inductive electron-withdrawing nature in this compound may enhance electrophilic aromatic substitution resistance compared to fluorine analogs .

- Discontinued Status: Limited commercial availability could hinder large-scale studies, necessitating in-house synthesis .

- Data Gaps : Evidence lacks explicit biological or thermodynamic data (e.g., solubility, logP), requiring further experimental validation.

Q & A

What are the established synthetic routes for 4-(2,5-Dichlorophenyl)-1,2-dihydrophthalazin-1-one, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step protocols, including condensation of substituted phenyl precursors with phthalazine intermediates, followed by cyclization under acidic or basic conditions. For analogs like 2-(3,4-dichlorophenyl)-4-methyl-1,2-dihydrophthalazin-1-one, continuous flow reactors have been employed to enhance yield (up to 85%) and purity (>98%) by improving heat transfer and reducing side reactions . Key parameters for optimization include:

- Temperature control (80–120°C range).

- Solvent selection (e.g., DMF or THF for solubility).

- Catalytic systems (e.g., Lewis acids for cyclization).

How is the molecular structure of this compound characterized, and what structural features influence reactivity?

Answer:

Structural characterization employs:

- X-ray crystallography to resolve spatial arrangements (e.g., dihedral angles between the dichlorophenyl ring and phthalazinone core).

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and electronic environments.

- IR spectroscopy to identify carbonyl stretching frequencies (~1680 cm⁻¹).

The electron-withdrawing dichlorophenyl group reduces electron density at the phthalazinone carbonyl, increasing susceptibility to nucleophilic attack .

What methodologies are used to investigate structure-activity relationships (SAR) for this compound in medicinal chemistry?

Answer:

SAR studies focus on:

- Molecular docking to predict interactions with biological targets (e.g., kinases or enzymes).

- Comparative analysis of analogs with varying substituents (e.g., methyl vs. halogen groups) to assess potency shifts.

- In vitro assays (e.g., IC₅₀ measurements) to quantify inhibition of target proteins.

For example, analogs with 3,4-dichlorophenyl groups show enhanced binding affinity due to hydrophobic interactions in target active sites .

How can contradictions in reported thermal stability data for phthalazinone derivatives be resolved?

Answer:

Discrepancies often arise from differences in:

- Substituent effects : Electron-withdrawing groups (e.g., Cl) increase thermal stability compared to electron-donating groups.

- Analytical methods : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres yields varying decomposition profiles.

To resolve conflicts, replicate experiments under standardized conditions (e.g., N₂ atmosphere, 10°C/min heating rate) and compare with structurally similar derivatives .

What spectroscopic and chromatographic techniques confirm the purity of synthesized batches?

Answer:

- HPLC (reverse-phase C18 column, UV detection at 254 nm) to quantify impurities (<2% threshold).

- Mass spectrometry (HRMS) for exact mass verification (e.g., expected [M+H]⁺ for C₁₄H₉Cl₂N₂O: 299.0123).

- Elemental analysis (C, H, N within ±0.4% of theoretical values).

For analogs, continuous flow synthesis reduces byproduct formation, improving purity .

How do computational models predict the reactivity of this compound with biological targets?

Answer:

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Molecular Dynamics (MD) simulations model binding dynamics (e.g., interaction lifetimes with ATP-binding pockets).

- QSAR models correlate electronic parameters (e.g., Hammett constants) with inhibitory activity.

For example, the dichlorophenyl moiety’s σ⁻ value (~0.78) correlates with enhanced electrophilicity and target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.